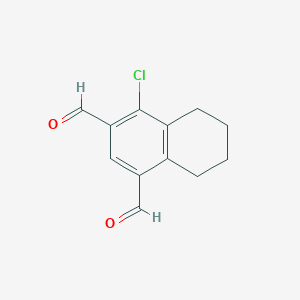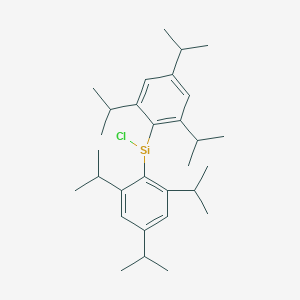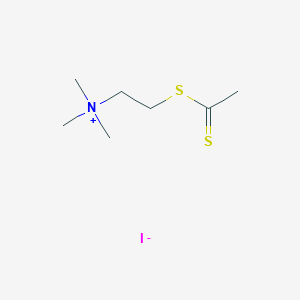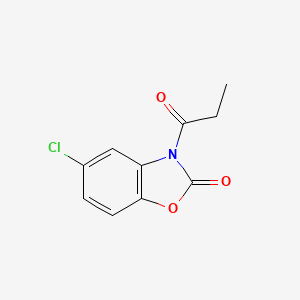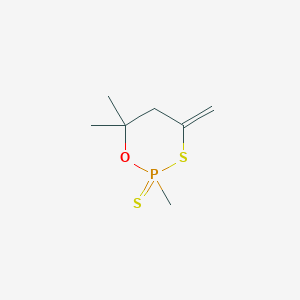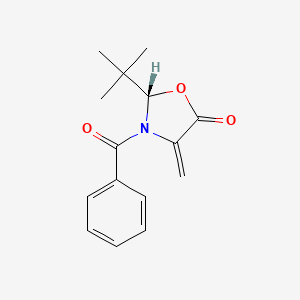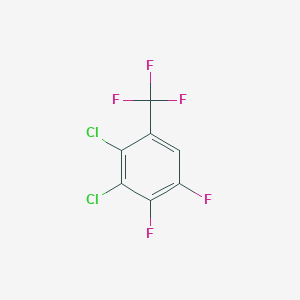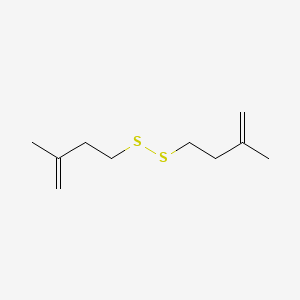
Bis(3-methylbut-3-enyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylbut-3-enyl) disulfide is an organic compound with the molecular formula C10H18S2 and a molecular weight of 202.380 It is characterized by the presence of two 3-methylbut-3-enyl groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbut-3-enyl) disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of 3-methylbut-3-enyl thiol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction proceeds under mild conditions, resulting in the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation of thiols using environmentally friendly oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methylbut-3-enyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other strong oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Applications De Recherche Scientifique
Bis(3-methylbut-3-enyl) disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of bis(3-methylbut-3-enyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Bis(3-methylbutyl) disulfide: Similar structure but with different alkyl groups.
Bis(3-methyl-3-butenyl) disulfide: Similar structure with variations in the alkyl groups.
Diisopentyl disulfide: Another disulfide compound with different alkyl groups.
Uniqueness: Bis(3-methylbut-3-enyl) disulfide is unique due to its specific alkyl groups and the resulting chemical properties.
Propriétés
Numéro CAS |
113960-68-2 |
|---|---|
Formule moléculaire |
C10H18S2 |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
2-methyl-4-(3-methylbut-3-enyldisulfanyl)but-1-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h1,3,5-8H2,2,4H3 |
Clé InChI |
PJAJDNBIZBZBGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCSSCCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14304144.png)
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)

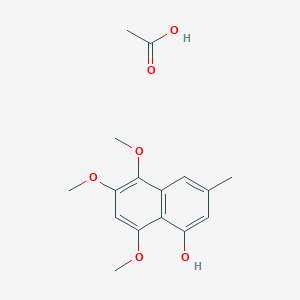
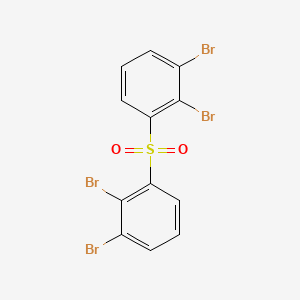
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
